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molecular formula C6H2BrF3N2O2 B1523400 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine CAS No. 956104-42-0

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Cat. No. B1523400
M. Wt: 270.99 g/mol
InChI Key: WHTGDIMWBUVWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388159B2

Procedure details

A mixture of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one 3, POBr3 (1.5 equivalents), PBr3 (4 equivalents), and Br2 (2 equivalents) is heated to about 90-110° C. and is then poured into ice water. The mixture is neutralized and extracted. The combined organic phases are dried over Na2SO4 and all solvents removed under reduced pressure to obtain 2-bromo-5-nitro-3-(trifluoromethyl)pyridine 21 in a yield of 88%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:11]([F:14])([F:13])[F:12])[C:7](=O)[NH:8][CH:9]=1)([O-:3])=[O:2].P(Br)(Br)([Br:17])=O.P(Br)(Br)Br.BrBr>>[Br:17][C:7]1[C:6]([C:11]([F:14])([F:13])[F:12])=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(NC1)=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
all solvents removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C=C1C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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